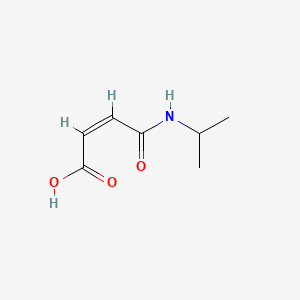

Maleamic acid, N-isopropyl-

Description

Contextualization within Amide-Containing Compounds and Polymer Chemistry

N-Isopropylmaleamic acid belongs to the broad class of amide-containing compounds, which are fundamental to both biological systems and synthetic polymer chemistry. Amides are characterized by a carbonyl group bonded to a nitrogen atom. In the context of polymer science, the amide linkage is renowned for its stability and its ability to participate in hydrogen bonding, a key factor in determining the secondary structure and properties of materials like proteins and synthetic polyamides.

The synthesis of N-isopropylmaleamic acid typically involves the reaction of maleic anhydride (B1165640) with isopropylamine (B41738). smolecule.com This straightforward reaction provides a versatile platform for introducing both acidic and amide functionalities into a single monomeric unit. In polymer chemistry, it serves as a comonomer, often copolymerized with other monomers like N-isopropylacrylamide (NIPAAm) to create hydrogels and other polymeric materials. smolecule.comsemanticscholar.org The incorporation of N-isopropylmaleamic acid into a polymer chain imparts pH-sensitivity due to the presence of the carboxylic acid group, which can be protonated or deprotonated depending on the surrounding pH. capes.gov.br This property is highly sought after for the development of materials for applications such as drug delivery and sensors.

Structural Features and their Significance for Chemical Reactivity and Polymer Design

The chemical structure of N-isopropylmaleamic acid is central to its utility in materials science. The molecule possesses a cis-double bond inherited from the maleic anhydride precursor, a carboxylic acid group (-COOH), and a secondary amide group (-CONH-).

Key Structural Features:

| Functional Group | Significance in Chemical Reactivity and Polymer Design |

| Carboxylic Acid (-COOH) | Imparts pH-sensitivity to polymers. At low pH, the group is protonated (-COOH), while at higher pH, it deprotonates to form a carboxylate ion (-COO-), altering the polymer's solubility and swelling behavior. |

| Amide (-CONH-) | The amide group is capable of forming hydrogen bonds, which contributes to the structural integrity and thermal stability of the resulting polymers. It also influences the lower critical solution temperature (LCST) of thermosensitive polymers. |

| Isopropyl Group (-CH(CH3)2) | This bulky, hydrophobic group plays a crucial role in the thermosensitivity of polymers like poly(N-isopropylacrylamide) (PNIPAAm). The hydrophobic interactions of the isopropyl groups are a driving force for the phase transition of these polymers in aqueous solutions. |

| Carbon-Carbon Double Bond | While the primary use of N-isopropylmaleamic acid is as a comonomer in addition polymerization, the double bond offers potential for further chemical modification or cross-linking reactions. |

Overview of Current Academic Research Trends Involving N-Isopropylmaleamic Acid

Current research involving N-isopropylmaleamic acid is predominantly focused on its incorporation into stimuli-responsive polymers, particularly hydrogels. These materials are being investigated for a wide range of applications in biotechnology and medicine.

Key Research Areas:

pH and Thermo-responsive Hydrogels: A significant body of research explores the synthesis of hydrogels that exhibit dual sensitivity to both pH and temperature. semanticscholar.orgcapes.gov.br By copolymerizing N-isopropylmaleamic acid with monomers like N-isopropylacrylamide, researchers have successfully created hydrogels that undergo a volume phase transition in response to changes in either stimulus. For example, increasing the content of N-isopropylmaleamic acid in a P(NIPAAm-co-NIPMMA) hydrogel enhances its pH sensitivity while maintaining its thermosensitivity. capes.gov.br

Drug Delivery Systems: The unique properties of N-isopropylmaleamic acid-containing polymers make them promising candidates for controlled drug delivery systems. The ability to trigger a change in the polymer's conformation or solubility via pH or temperature changes can be harnessed to release an encapsulated drug at a specific target site.

Bioconjugation: The reactive carboxylic acid group of N-isopropylmaleamic acid facilitates the conjugation of the polymer to proteins, peptides, or other biomolecules. smolecule.com This opens up possibilities for creating targeted drug delivery vehicles or biosensors.

Monomer for Transparent Resins: N-isopropylmaleamic acid is also noted as an impurity in the synthesis of N-isopropylmaleimide (IPMI), a monomer used in the production of heat-resistant transparent resins. researchgate.netresearchgate.net This highlights its relevance in the broader field of polymer synthesis and purification.

Recent studies continue to explore novel copolymer compositions and architectures to further refine the responsive properties of materials containing N-isopropylmaleamic acid. The fabrication of novel temperature and pH-sensitive poly(N-isopropylmaleamic acid-co-acrylonitrile) hydrogels is one such example of ongoing innovation in this area. acs.orgacs.orgacs.orgcambridge.org The overarching goal of this research is to develop sophisticated materials with precisely controlled and predictable responses to their environment, paving the way for advancements in areas such as regenerative medicine, diagnostics, and smart coatings.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6314-45-0 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |

InChI Key |

HPDQADRQTVTWTP-ARJAWSKDSA-N |

Isomeric SMILES |

CC(C)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

CC(C)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of N Isopropylmaleamic Acid

Direct Synthesis via Amidation of Maleic Anhydride (B1165640) with Isopropylamine (B41738)

The most direct and common method for the preparation of N-isopropylmaleamic acid is the amidation of maleic anhydride with isopropylamine. This reaction involves the nucleophilic attack of the amino group of isopropylamine on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. This process is generally exothermic and proceeds readily under mild conditions.

The general reaction can be represented as follows:

The optimization of reaction conditions is a critical factor in achieving high yields and purity of N-isopropylmaleamic acid. Key parameters that are typically manipulated include reaction temperature, stoichiometry of reactants, and reaction time. Based on analogous syntheses of other N-substituted maleamic acids, it is understood that the reaction is often carried out at or below room temperature to control the exothermic nature of the reaction and to prevent the formation of byproducts.

While specific optimization studies for N-isopropylmaleamic acid are not extensively detailed in publicly available literature, data from related N-alkyl and N-aryl maleamic acid syntheses provide valuable insights. For instance, the synthesis of N-phenylmaleamic acid is achieved in nearly quantitative yield by reacting maleic anhydride with aniline (B41778) in diethyl ether at room temperature. Similarly, high yields of N-cyclic maleamic acids have been reported when the reaction is conducted in acetic acid at temperatures ranging from -10 to 100°C. google.com

A hypothetical optimization study for the synthesis of N-isopropylmaleamic acid might explore the following conditions, with expected outcomes based on established chemical principles:

| Parameter | Investigated Range | Expected Optimal Condition | Rationale |

| Temperature | 0°C to 50°C | 20-25°C (Room Temperature) | To control the exothermicity of the reaction and minimize potential side reactions or degradation of the product. |

| Molar Ratio (Isopropylamine:Maleic Anhydride) | 0.9:1 to 1.2:1 | 1:1 to 1.05:1 | A slight excess of the amine may ensure complete conversion of the maleic anhydride, but a large excess could complicate purification. |

| Reaction Time | 30 minutes to 4 hours | 1-2 hours | The reaction is typically rapid, and prolonged reaction times may not significantly increase the yield and could lead to side reactions. |

| Concentration of Reactants | 0.5 M to 2 M | 1 M | A moderate concentration is often optimal to ensure a reasonable reaction rate without causing precipitation issues or excessive heat generation. |

This table is illustrative and based on general principles of organic synthesis for analogous compounds.

The choice of solvent can significantly influence the rate and outcome of the amidation reaction. A variety of solvents can be employed for the synthesis of maleamic acids, with the selection often depending on the solubility of the reactants and the product, as well as the ease of product isolation. Common solvents used for the synthesis of N-substituted maleamic acids include diethyl ether, acetic acid, acetone, and chlorinated hydrocarbons. In many cases, the maleamic acid product precipitates from the reaction mixture, allowing for easy isolation by filtration. Some syntheses have also been successfully performed under solvent-free conditions, offering a greener alternative.

While the reaction between maleic anhydride and primary amines like isopropylamine generally does not require a catalyst due to the high reactivity of the anhydride, some studies on related reactions have explored the use of catalysts to enhance reaction rates or to facilitate the reaction under even milder conditions. However, for the direct synthesis of N-isopropylmaleamic acid, the uncatalyzed reaction is typically efficient enough not to necessitate catalytic intervention.

The following table summarizes the characteristics of common solvents used in the synthesis of N-substituted maleamic acids, which would be applicable to the synthesis of N-isopropylmaleamic acid:

| Solvent | Key Characteristics | Applicability to N-Isopropylmaleamic Acid Synthesis |

| Diethyl Ether | Good solvent for maleic anhydride; product often has low solubility, facilitating isolation. | A common and effective choice, likely leading to high yields of precipitated product. |

| Acetic Acid | Acts as both a solvent and a mild acid catalyst; can promote the reaction. google.com | A suitable solvent, particularly if the subsequent cyclization to N-isopropylmaleimide is planned in the same pot. |

| Acetone | Good solvent for both reactants; product may or may not precipitate depending on concentration. | A viable option, with product isolation likely requiring concentration of the reaction mixture. |

| Solvent-free | Environmentally friendly; reaction is typically conducted by mixing the neat reactants. | Potentially a very efficient and green method, especially if the reaction is controlled to manage the exotherm. |

This table is based on documented syntheses of analogous N-substituted maleamic acids.

N-Isopropylmaleamic Acid as an Intermediate in Synthetic Routes

N-Isopropylmaleamic acid is a crucial, isolable intermediate in the two-step synthesis of N-isopropylmaleimide from maleic anhydride and isopropylamine. Understanding its formation and behavior in this context is essential for process control and for ensuring the purity of the final maleimide (B117702) product.

The industrial synthesis of N-isopropylmaleimide typically proceeds through the initial formation of N-isopropylmaleamic acid, followed by a cyclodehydration step. The first step, as detailed in section 2.1, is the rapid and high-yielding reaction between maleic anhydride and isopropylamine. The resulting N-isopropylmaleamic acid is then subjected to conditions that promote the elimination of a molecule of water to form the cyclic imide.

This two-step process can be summarized as follows:

Amidation: Maleic Anhydride + Isopropylamine → N-Isopropylmaleamic acid

Cyclodehydration: N-Isopropylmaleamic acid → N-Isopropylmaleimide + Water

The cyclodehydration is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.

In the production of N-isopropylmaleimide, incomplete cyclodehydration of the N-isopropylmaleamic acid intermediate can lead to its presence as an impurity in the final product. The concentration of this impurity is a critical quality control parameter, as it can affect the polymerization characteristics and the properties of the resulting polymers. Literature on high-purity N-isopropylmaleimide suggests that the residual N-isopropylmaleamic acid content can be in the range of 100-200 parts per million (ppm).

The characterization and quantification of N-isopropylmaleamic acid as an impurity would typically be performed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of a mixture. A suitable HPLC method would be able to resolve N-isopropylmaleimide from the more polar N-isopropylmaleamic acid.

Fourier-Transform Infrared Spectroscopy (FTIR): The presence of N-isopropylmaleamic acid as an impurity could be detected by the characteristic absorption bands of the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the amide group (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1640 cm⁻¹), which would be distinct from the spectrum of the pure N-isopropylmaleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to detect and quantify the presence of N-isopropylmaleamic acid. The signals corresponding to the protons and carbons of the maleamic acid would be distinguishable from those of the maleimide.

The effective control of the cyclodehydration step is paramount to minimizing the concentration of residual N-isopropylmaleamic acid in the final N-isopropylmaleimide monomer.

Chemical Reactivity and Transformation Mechanisms of N Isopropylmaleamic Acid

Intramolecular Cyclization to N-Isopropylmaleimide

The conversion of N-substituted maleamic acids to their corresponding maleimides is a crucial step in the synthesis of various polymers and biologically active compounds. This transformation is an intramolecular cyclodehydration reaction, where the carboxylic acid group reacts with the amide moiety to form a five-membered imide ring with the elimination of a water molecule.

Kinetic Analysis of Imide Formation from Maleamic Acid Precursors

The cyclization of N-substituted maleamic acids can proceed through two potential pathways, leading to the formation of either the desired N-substituted maleimide (B117702) or the isomeric N-substituted isomaleimide. The regioselectivity of this ring-closure is a subject of kinetic and thermodynamic control.

Computational studies, utilizing Density Functional Theory (DFT), have elucidated the energetic profiles for these competing pathways. For analogous N-substituted maleamic acids, the activation energy for the transition state leading to the maleimide is consistently lower than that for the isomaleimide. For instance, in the cyclization of N-(benzoxazolinon-6-yl)maleamic acid, the calculated activation energy for maleimide formation is 115.14 kcal/mol, which is significantly lower than the 129.84 kcal/mol required for isomaleimide formation. nih.gov Furthermore, the maleimide product is thermodynamically more stable than the isomaleimide. nih.gov This indicates that the formation of the N-substituted maleimide is favored both kinetically and thermodynamically.

The rate of imide formation is also influenced by the nature of the N-substituent. Studies on N-phenylmaleamic acid derivatives have shown that electron-donating groups on the phenyl ring increase the rate of imidization, while electron-withdrawing groups decrease it. This is consistent with a mechanism where the nucleophilicity of the amide nitrogen is a key factor in the rate-determining ring-closing step. researchgate.net For N-alkyl derivatives like N-isopropylmaleamic acid, steric and electronic effects of the alkyl group similarly influence the reaction rate.

Table 1: Calculated Activation Energies for Competing Cyclization Pathways of an N-Aryl Maleamic Acid Derivative

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Product Stability (Relative Energy, kcal/mol) |

| Maleimide Formation | TS3 | 115.14 | 8.91 |

| Isomaleimide Formation | TS4 | 129.84 | 24.60 |

Note: Data is for N-(benzoxazolinon-6-yl)maleamic acid, serving as a model for the general principles of N-substituted maleamic acid cyclization. Data from DFT calculations at the B3LYP/6-31G(d,p) level. nih.gov

Influence of Acidic Catalysis on Cyclization Pathways

The cyclodehydration of maleamic acids to imides is typically facilitated by dehydrating agents, such as acetic anhydride (B1165640), or by thermal means. While specific studies on the acid-catalyzed kinetics for N-isopropylmaleamic acid are not extensively detailed in the literature, the general principles of acid catalysis for related reactions can be applied.

Acid catalysis can accelerate the cyclization by protonating the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the neighboring undissociated carboxylic acid group. This mechanism is particularly relevant in the presence of strong, non-nucleophilic acids.

Hydrolysis of the Amide Bond in N-Isopropylmaleamic Acid Systems

The hydrolysis of the amide bond in N-alkylmaleamic acids is a classic example of highly efficient intramolecular catalysis. The adjacent carboxylic acid group plays a pivotal role in accelerating the cleavage of the otherwise stable amide linkage.

Mechanistic Studies of Amide Hydrolysis

The hydrolysis of N-alkylmaleamic acids proceeds through a multi-step mechanism that is subject to intramolecular acid catalysis. Computational and experimental studies have confirmed a three-step process:

Proton Transfer : The reaction is initiated by the transfer of a proton from the neighboring carboxylic acid group to the nitrogen or, more likely, the carbonyl oxygen of the amide. This protonation makes the amide carbonyl carbon significantly more electrophilic.

Nucleophilic Attack : The resulting carboxylate anion acts as an intramolecular nucleophile, attacking the now-activated carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate.

Intermediate Dissociation : The tetrahedral intermediate collapses, leading to the cleavage of the C-N amide bond and the formation of maleic anhydride and the corresponding amine (isopropylamine). The anhydride is subsequently hydrolyzed to maleic acid in the aqueous medium.

The rate-determining step of this sequence is dependent on the reaction conditions (e.g., solvent polarity) and the basicity of the leaving amine. In aqueous solution, the dissociation of the tetrahedral intermediate is often the rate-limiting step. However, for very good leaving groups (amines with low pKa values), the formation of the tetrahedral intermediate can become rate-limiting.

Role of Neighboring Carboxy-Groups in Intramolecular Catalysis

The dramatic acceleration of amide hydrolysis in maleamic acid systems is a direct consequence of neighboring group participation. The effectiveness of the adjacent carboxyl group as an intramolecular catalyst can be quantified by its "effective concentration" (EM). The EM represents the concentration of an external catalyst that would be required to produce the same rate acceleration observed in the intramolecular reaction.

For N-alkylmaleamic acids, the EM values can be extraordinarily high, demonstrating the remarkable efficiency of this intramolecular pathway. The efficiency is highly sensitive to the substitution pattern on the carbon-carbon double bond, as substituents can enforce a conformation that brings the reacting groups into close proximity, a phenomenon known as the "gem-disubstituent effect" or "Thorpe-Ingold effect". Research by Kirby and Lancaster showed that while N-methylmaleamic acid itself is not particularly reactive, the introduction of alkyl groups on the double bond dramatically increases the hydrolysis rate. For instance, the hydrolysis of dimethyl-N-n-propylmaleamic acid is so rapid that its half-life is less than one second at 39°C below pH 3, with an effective concentration of the carboxyl group greater than 10¹⁰ M.

Table 2: Effect of Alkyl Substitution on the Rate of Hydrolysis of N-Alkylmaleamic Acids

| Maleamic Acid Derivative | Relative Rate of Hydrolysis | Effective Concentration (EM) of Carboxyl Group (M) |

| N-Methylmaleamic acid | 1 | 0.027 |

| N-Methyl-cis-butenamic acid | 1.8 | 0.048 |

| N-Methyl-2-methylmaleamic acid | 140 | 3.8 |

| N-Methyl-2,3-dimethylmaleamic acid | 2.3 x 10⁵ | 6.2 x 10³ |

| N-n-Propyl-2,3-dimethylmaleamic acid | 3.4 x 10⁸ | > 10¹⁰ |

Note: Data adapted from Kirby & Lancaster (1972). The rates are for the hydrolysis reaction leading to the corresponding anhydride and amine.

Proton Transfer Phenomena in Hydrolytic Processes

The geometry of the molecule plays a crucial role. For the proton transfer to be efficient, the carboxylic acid proton must be oriented towards the amide group. In N-alkylmaleamic acids, the cis-configuration of the double bond holds the carboxyl and amide groups on the same side of the molecule, facilitating this intramolecular interaction. Studies on related systems have shown that the rate of intramolecularly catalyzed reactions is highly dependent on the distance and angle between the catalytic group and the reaction center. The high effective molarities observed in substituted maleamic acids suggest an almost ideal orientation for this proton transfer and subsequent cyclization in the transition state.

Polymerization Science of N Isopropylmaleamic Acid Nipmma

Principles of Free Radical Polymerization Applied to N-Isopropylmaleamic Acid Monomer

Free radical polymerization is a chain-growth polymerization method widely used for producing polymers from vinyl monomers. fujifilm.comlibretexts.org The process involves three main stages: initiation, propagation, and termination. fujifilm.com For a monomer like NIPMMA, this process would involve the creation of free radicals from an initiator molecule, which then attack the carbon-carbon double bond of the NIPMMA monomer. This initiates a polymer chain that propagates by successively adding more monomer units. The growing chains are eventually terminated through processes like combination or disproportionation. libretexts.org

The polymerization can be conducted in various solvents, including water, due to the tolerance of free radical polymerization to polar substances. fujifilm.com Given the structure of NIPMMA, which includes both hydrophilic (amide and carboxylic acid) and hydrophobic (isopropyl) groups, its solubility and, consequently, the choice of solvent, would depend on the specific reaction conditions.

Selection and Optimization of Initiator Systems for NIPMMA Polymerization

The choice of initiator is critical for controlling the polymerization rate and the properties of the final polymer. Initiators for free radical polymerization can be broadly categorized into thermal initiators, photoinitiators, and redox systems.

Thermal Initiators: These compounds decompose at a specific temperature to generate free radicals. Common examples include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). fujifilm.comgoogle.com AIBN is often used in organic solvents like 1,4-dioxane for polymerizing related monomers like N-isopropylacrylamide with maleic anhydride (B1165640). researchgate.net

Redox Initiators: These systems consist of an oxidizing agent and a reducing agent and can initiate polymerization at lower temperatures than thermal initiators. They are particularly suitable for aqueous polymerizations. researchgate.net A common system is ammonium (B1175870) persulfate (APS) paired with a reducing agent. mdpi.com For aqueous copolymerization of acrylonitrile (B1666552), redox systems like Na2S2O5-NaClO3 have been successfully employed. atlantis-press.comatlantis-press.com Hydrogen peroxide, often used with a metal catalyst like an iron or nickel salt, is another effective initiator for the polymerization of maleic acid in water. google.comgoogle.com

The optimization of the initiator system involves adjusting its concentration. Generally, the rate of polymerization is proportional to the square root of the initiator concentration. uobaghdad.edu.iquvebtech.com However, increasing the initiator concentration also tends to decrease the average molecular weight of the resulting polymer, as more chains are initiated simultaneously. uobaghdad.edu.iq

Table 1: Common Initiator Systems Applicable to NIPMMA Polymerization

| Initiator Type | Examples | Typical Solvents | Operating Temperature | Notes |

|---|---|---|---|---|

| Thermal (Azo) | 2,2′-Azobisisobutyronitrile (AIBN) | Organic (e.g., Dioxane, DMF) | 60-80°C | Widely used for vinyl monomers. researchgate.net |

| Thermal (Peroxide) | Benzoyl Peroxide (BPO) | Organic (e.g., Toluene, Xylene) | 70-90°C | Common for bulk or solution polymerization. google.com |

| Redox | Ammonium Persulfate (APS) / TEMED | Water | Room Temperature | Effective for aqueous systems. mdpi.com |

| Redox | Hydrogen Peroxide / Fe(II) Salt | Water | Variable | Used for polymerizing maleic acid. google.com |

| Redox | Sodium Persulfate / Sodium Bisulfite | Water | 40-60°C | Common in emulsion/solution polymerization. |

Kinetic Studies of NIPMMA Polymerization

Rp = k_p [M] (f k_d [I] / k_t)^0.5

where:

k_p , k_d , and k_t are the rate coefficients for propagation, initiator decomposition, and termination, respectively.

[M] and [I] are the concentrations of the monomer and initiator. uobaghdad.edu.iq

f is the initiator efficiency.

This relationship shows that the polymerization rate is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. uobaghdad.edu.iquvebtech.com

Studies on the polymerization of isopropylacrylamide have shown that the reaction order with respect to the monomer can deviate from 1 (e.g., to 1.68), indicating more complex kinetic behavior influenced by factors like solvent polarity and hydrogen bonding. uobaghdad.edu.iq For monomers containing carboxylic acid groups, such as methacrylic acid, the polymerization rate in aqueous solution is significantly affected by pH and ionic strength, which influence the electrostatic interactions and propagation kinetics. mdpi.com A similar dependence would be expected for NIPMMA due to its carboxylic acid moiety.

Homopolymerization of N-Isopropylmaleamic Acid (Poly(N-isopropylmaleamic acid), PNIPMAA)

Challenges and Strategies in Homopolymer Synthesis

The homopolymerization of 1,2-disubstituted ethylenes, such as maleic anhydride and its derivatives (including NIPMMA), via free radical methods is notoriously difficult. mdpi.com This reluctance to homopolymerize presents a significant challenge.

Steric Hindrance: The presence of two bulky substituents on the double bond (the N-isopropylcarboxamide and the carboxyl groups) creates significant steric hindrance. This bulkiness makes it difficult for the propagating radical chain to approach and add another monomer molecule, thus severely impeding the chain growth. mdpi.com

Degradative Chain Transfer: While less common, the potential for chain transfer reactions that result in non-reactive or less reactive species can also inhibit the formation of high molecular weight polymers.

Due to these factors, it is difficult to form high molecular weight homopolymers of maleic anhydride derivatives. mdpi.com Strategies to overcome these challenges are limited. While techniques like using high initiator concentrations or high temperatures can increase the rate of initiation, they often result in low molecular weight oligomers rather than long-chain polymers. Therefore, NIPMMA is more effectively utilized as a comonomer in copolymerization reactions where it can be incorporated into a polymer chain with other, more reactive monomers.

Copolymerization Strategies Involving N-Isopropylmaleamic Acid as a Comonomer

Copolymerization is a highly effective strategy to incorporate the functional properties of NIPMMA into polymers. By pairing it with a more reactive comonomer, the challenges associated with its homopolymerization can be circumvented.

Copolymerization with Acrylonitrile (AN) for Hydrogel Formation

Acrylonitrile (AN) is a valuable comonomer that readily undergoes free radical polymerization. e3s-conferences.org Copolymerizing NIPMMA with AN can produce functional copolymers with properties suitable for hydrogel formation. The resulting poly(AN-co-NIPMMA) would combine the structural attributes of polyacrylonitrile with the pH and potential temperature sensitivity conferred by the NIPMMA units.

Synthesis and Research Findings: Research on similar systems, such as the copolymerization of acrylonitrile with other nitrogen-containing esters or maleic anhydride, provides a framework for this process. e3s-conferences.orgresearchgate.netresearcher.lifegoogle.com

Reaction Conditions: The copolymerization is typically carried out in an organic solvent like dimethylformamide (DMF) or in an aqueous medium, using a radical initiator such as AIBN or a redox system. e3s-conferences.orgresearchgate.net Reaction temperatures commonly range from 60 to 80°C for thermal initiation. researchgate.netgoogle.com

Reactivity Ratios: In copolymerization, the reactivity ratios of the two monomers (e.g., r_AN and r_NIPMMA) determine the composition and sequence distribution of the resulting copolymer. Studies involving maleic anhydride and AN show that the rate of polymerization is highly dependent on the feed ratio of the monomers, with higher proportions of the less reactive maleic monomer leading to significantly slower reaction rates. researchgate.net A similar trend would be expected for NIPMMA.

Hydrogel Formation: The incorporation of hydrophilic NIPMMA units, containing both hydrogen-bond-donating (N-H), hydrogen-bond-accepting (C=O), and ionizable (COOH) groups, into the more hydrophobic polyacrylonitrile backbone is key to forming hydrogels. nih.gov These functional groups allow the copolymer network to absorb significant amounts of water. The resulting hydrogels would likely be dual-responsive, exhibiting swelling changes in response to both pH (due to the carboxylic acid group) and temperature (due to the N-isopropylamide group, similar to PNIPAM). nih.gov Crosslinking, either through the addition of a chemical crosslinker during polymerization or through post-polymerization modification, would be necessary to form a stable, insoluble hydrogel network.

Table 2: Representative Conditions for Acrylonitrile Copolymerization with Maleic Derivatives

| Comonomer System | Initiator | Solvent | Temperature (°C) | Key Finding |

|---|---|---|---|---|

| Acrylonitrile / Maleic Anhydride | AIBN | DMF | 75 | Polymerization rate decreases significantly as the maleic anhydride feed ratio increases. researchgate.net |

| Acrylonitrile / Maleic Anhydride | t-butyl peroctoate | Melt (excess MAn) | 80-120 | Polymer suspension is formed; demonstrates feasibility of melt polymerization. google.com |

| Acrylonitrile / N-containing ester | Dinitrilazobisobutyric acid | DMF / Water | 30-60 | Reaction proceeds homogeneously and rapidly in DMF. e3s-conferences.org |

| N-isopropylacrylamide / Maleic Anhydride | AIBN | 1,4-Dioxane | 65 | Shows a tendency towards alternating copolymerization. researchgate.net |

Impact of Monomer Feed Ratio on Copolymer Composition

No studies were found that investigate the relationship between the monomer feed ratio of N-isopropylmaleamic acid and the resulting copolymer composition. Data on reactivity ratios, which are crucial for predicting copolymer composition, are not available for NIPMMA.

Copolymerization with N-Isopropylacrylamide (NIPAAm) for Dual-Responsive Systems

There is no specific research available on the copolymerization of N-isopropylmaleamic acid with N-Isopropylacrylamide (NIPAAm) to create dual-responsive (e.g., pH and thermo-responsive) systems. While the copolymerization of NIPAAm with other acidic monomers to achieve dual-responsiveness is well-documented, similar studies involving NIPMMA have not been reported in the searched literature.

Integration with Other Hydrophilic and Hydrophobic Monomers for Tailored Copolymers

The scientific literature lacks information on the integration of N-isopropylmaleamic acid with other hydrophilic and hydrophobic monomers to synthesize tailored copolymers with specific properties. Research on the copolymerization of NIPMMA with monomers other than NIPAAm to control properties such as hydrophilicity, hydrophobicity, and responsiveness could not be located.

Due to the absence of specific data and research findings on the polymerization of N-isopropylmaleamic acid, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Further experimental research is required to elucidate the polymerization behavior of this specific compound.

Architectural Design and Stimuli Responsive Behavior of N Isopropylmaleamic Acid Derived Polymeric Systems

Fabrication and Characterization of N-Isopropylmaleamic Acid-Based Hydrogels

The fabrication of hydrogels incorporating N-isopropylmaleamic acid (NIPMMA) leverages its unique molecular structure, which features both an isopropylamide group and a weakly acidic carboxylic group. This dual functionality allows for the creation of "intelligent" or stimuli-responsive hydrogels that react to changes in both temperature and pH. researchgate.net A common method for synthesizing these hydrogels is through free radical copolymerization. researchgate.net

In a typical synthesis, NIPMMA is copolymerized with another monomer, such as acrylonitrile (B1666552) (AN), in an aqueous solution. researchgate.net The process is initiated by a chemical initiator, like ammonium (B1175870) persulfate (APS), and often accelerated by a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED). A cross-linking agent, for instance, N,N'-methylenebisacrylamide (MBA), is crucial for forming the three-dimensional network structure that defines a hydrogel. semanticscholar.org The polymerization reaction proceeds, creating polymer chains that are interconnected by the cross-linker, resulting in a water-insoluble, swellable network. The properties of the final hydrogel, including its swelling capacity and stimuli-responsiveness, can be precisely controlled by adjusting the molar ratios of the monomers (NIPMMA and the comonomer), the initiator, and the cross-linking agent. researchgate.net

Characterization of these hydrogels involves various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the successful incorporation of the respective monomers into the final polymer structure by identifying their characteristic functional groups. Thermal properties, including the phase transition temperatures, are often analyzed using differential scanning calorimetry (DSC). nih.gov Scanning electron microscopy (SEM) provides insight into the morphology and porous structure of the hydrogel network. nih.gov

Design Principles for Temperature-Sensitive (Thermoresponsive) Hydrogels

The design of thermoresponsive hydrogels based on N-isopropylmaleamic acid is centered on the principle of the lower critical solution temperature (LCST). semanticscholar.org Polymers with LCST behavior are soluble in water below a certain temperature but become insoluble and collapse as the temperature is raised above it. researchgate.net This transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions. researchgate.net In the case of NIPMMA-derived polymers, the N-isopropylamide group is responsible for this thermoresponsive behavior, similar to the widely studied poly(N-isopropylacrylamide) (PNIPAAm). researchgate.netsemanticscholar.org

Below the LCST, hydrogen bonds form between the amide groups of the polymer and the surrounding water molecules, leading to hydration of the polymer chains and a swollen, hydrophilic state. researchgate.net As the temperature increases above the LCST, these hydrogen bonds weaken, and hydrophobic interactions among the isopropyl groups become dominant. researchgate.net This causes the polymer chains to dehydrate and aggregate, leading to a rapid collapse of the hydrogel network and the expulsion of water. researchgate.net

Influence of N-Isopropylmaleamic Acid Content on Lower Critical Solution Temperature (LCST) Behavior

The incorporation of N-isopropylmaleamic acid as a comonomer significantly influences the LCST of the resulting hydrogel. The LCST can be precisely tuned by copolymerizing the primary thermoresponsive monomer (like N-isopropylacrylamide) with hydrophilic or hydrophobic comonomers. researchgate.net NIPMMA contains a hydrophilic carboxylic acid group (-COOH). nih.gov

| Parameter | Influence on LCST | Rationale |

| Increased N-Isopropylmaleamic Acid Content | Increase | The hydrophilic carboxylic acid group increases the overall hydrophilicity of the polymer, requiring a higher temperature to induce hydrophobic collapse. researchgate.net |

| Decreased N-Isopropylmaleamic Acid Content | Decrease | A lower concentration of hydrophilic groups reduces the polymer's affinity for water, lowering the energy required for the phase transition. |

Relationship between Network Structure and Thermoresponsive Swelling

The network structure of a hydrogel, primarily determined by its cross-link density, plays a critical role in its thermoresponsive swelling behavior. semanticscholar.org The cross-linker concentration used during polymerization directly dictates the physical constraints on the polymer chains.

| Cross-link Density | Swelling Ratio | Magnitude of Thermoresponsive Transition |

| High | Lower | Less pronounced volume change |

| Low | Higher | More pronounced volume change |

Design Principles for pH-Sensitive Hydrogels

The design of pH-sensitive hydrogels relies on incorporating ionizable functional groups into the polymer network. nih.gov For N-isopropylmaleamic acid-based hydrogels, the carboxylic acid (-COOH) moiety provides this pH-responsive capability. researchgate.net These acidic groups can either be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH of the surrounding environment. mdpi.com This change in ionization state alters the electrostatic forces within the hydrogel network, leading to significant changes in its swelling behavior. researchgate.net

Contribution of Carboxylic Acid Moieties to pH Responsiveness

The carboxylic acid groups are the key components driving the pH sensitivity of N-isopropylmaleamic acid hydrogels. The responsiveness is governed by the acid dissociation constant (pKa) of these groups.

At low pH (pH < pKa): The concentration of protons (H⁺) in the environment is high. The carboxylic acid groups remain largely in their protonated, neutral form (-COOH). mdpi.com In this state, hydrogen bonding between the COOH groups can occur, contributing to a more collapsed network. The absence of electrostatic repulsion allows the hydrogel to remain in a relatively deswollen state. researchgate.net

At high pH (pH > pKa): The concentration of protons is low. The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). mdpi.com This creates fixed negative charges along the polymer chains. The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains apart, leading to a significant expansion of the hydrogel network and a high degree of swelling as water is drawn into the structure. researchgate.net

pH-Dependent Swelling and Deswelling Behavior

The pH-dependent swelling of N-isopropylmaleamic acid hydrogels is a direct consequence of the ionization of their carboxylic acid groups. These hydrogels exhibit a distinct, reversible swelling transition as the ambient pH is varied across the pKa value of the acidic moieties. researchgate.net

In acidic solutions, the hydrogel remains in a shrunken or deswollen state due to the protonation of the carboxyl groups and the lack of internal electrostatic repulsion. researchgate.net As the pH of the medium is increased to become more alkaline, the carboxyl groups ionize. The electrostatic repulsion between the newly formed carboxylate ions (-COO⁻) becomes the dominant internal force, causing the hydrogel network to expand and absorb a large amount of water, resulting in a highly swollen state. researchgate.net This transition is reversible; if the pH is lowered again, the carboxylate groups will be re-protonated, leading to the collapse of the hydrogel. This on-off swelling behavior is a hallmark of pH-sensitive hydrogels. researchgate.net

| Environmental pH | State of Carboxylic Acid Group | Dominant Internal Force | Hydrogel State |

| Low pH (Acidic) | Protonated (-COOH) | Hydrogen Bonding | Collapsed / Deswollen |

| High pH (Alkaline) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Expanded / Swollen |

Engineering of Dual Temperature- and pH-Responsive Hydrogels

The integration of N-isopropylmaleamic acid into polymeric hydrogels is a strategic approach to engineering materials that exhibit dual responsiveness to both temperature and pH. This monomer is uniquely equipped with the necessary functional groups to impart this dual sensitivity within a single repeating unit: the N-isopropylamide group, which is responsible for thermo-responsiveness, and the carboxylic acid group, which provides pH-sensitivity. The copolymerization of N-isopropylmaleamic acid with other monomers, such as acrylonitrile, has been demonstrated as a viable method for fabricating these intelligent hydrogels.

The fundamental mechanism of temperature responsiveness is analogous to that observed in poly(N-isopropylacrylamide) (PNIPAM), the most widely studied thermo-responsive polymer. Below a specific temperature, known as the lower critical solution temperature (LCST), the N-isopropylamide groups form hydrogen bonds with surrounding water molecules, leading to a hydrophilic state where the hydrogel is swollen. As the temperature increases above the LCST, these hydrogen bonds are disrupted, leading to the ascendancy of hydrophobic interactions between the isopropyl groups. This causes the polymer chains to collapse, expelling water and resulting in a shrunken, hydrophobic state.

Simultaneously, the carboxylic acid (-COOH) group of the maleamic acid moiety confers pH sensitivity. At low pH values (below the pKa of the carboxylic acid), the -COOH groups are protonated and largely uncharged. This allows for the formation of intramolecular hydrogen bonds, contributing to a more collapsed state. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the network to expand and swell with water.

The presence of both the N-isopropylamide and carboxylic acid groups within the N-isopropylmaleamic acid monomer leads to a synergistic and coupled response to temperature and pH. The swelling behavior of hydrogels derived from this monomer is not merely an additive effect of the individual stimuli but a complex interplay between them.

Conversely, the temperature can modulate the pH-responsiveness. The magnitude of swelling driven by electrostatic repulsion at high pH is temperature-dependent. Below the LCST, the polymer chains are extended, allowing for maximum repulsion and swelling. Above the LCST, the strong hydrophobic collapse of the N-isopropyl groups can counteract the electrostatic repulsion of the carboxylate ions, leading to a less pronounced swelling transition in response to pH changes. This demonstrates a competitive interplay between the two driving forces.

The dual-responsive behavior of N-isopropylmaleamic acid-based hydrogels can be precisely tuned by manipulating key structural and compositional parameters during synthesis.

Monomer Composition: In copolymers, the ratio of N-isopropylmaleamic acid to the comonomer is a critical factor. Research on poly(N-isopropylmaleamic acid-co-acrylonitrile) hydrogels shows that increasing the content of N-isopropylmaleamic acid enhances both the temperature and pH sensitivity of the resulting hydrogel. This is because a higher concentration of N-isopropylmaleamic acid units introduces more of both the thermo-sensitive isopropylamide groups and the pH-sensitive carboxylic acid groups into the network.

The table below illustrates the expected influence of these structural parameters on the hydrogel's properties.

| Parameter | Change | Effect on Temperature Sensitivity | Effect on pH Sensitivity | Effect on Swelling Ratio |

| N-Isopropylmaleamic Acid Content | Increase | Enhanced response | Enhanced response | Increased |

| Crosslinker Concentration | Increase | Decreased transition magnitude | Decreased transition magnitude | Decreased |

| Hydrophilic Comonomer Content | Increase | LCST increases | Increased swelling at high pH | Increased |

| Hydrophobic Comonomer Content | Increase | LCST decreases | Decreased swelling at high pH | Decreased |

Interpenetrating Polymer Networks (IPNs) Incorporating N-Isopropylmaleamic Acid Derivatives

Interpenetrating Polymer Networks (IPNs) represent a class of polymer blends where two or more distinct polymer networks are physically entangled with one another without covalent bonds between them. polymerphysics.net This unique architecture allows for the combination of properties from chemically dissimilar polymers into a single material. In the context of stimuli-responsive materials, IPNs are particularly valuable for creating systems with sophisticated response behaviors.

A hydrogel IPN incorporating N-isopropylmaleamic acid derivatives can be designed to enhance its mechanical properties or to introduce additional functionalities. A common strategy involves creating a dual-network structure where one network provides the stimuli-responsive behavior and the second network imparts structural integrity or a different type of responsiveness.

For instance, a sequential IPN could be synthesized. First, a network of a copolymer containing N-isopropylmaleamic acid is formed. This primary network would exhibit both temperature and pH sensitivity. This hydrogel is then swollen with a solution containing a second monomer (e.g., acrylamide (B121943) or acrylic acid) and a crosslinker, followed by a second polymerization step in situ. This creates a secondary, interpenetrating network. The resulting IPN can exhibit significantly improved mechanical properties, such as higher toughness and fracture stress, compared to the single-network hydrogel. nih.gov

A variation on this theme is the semi-interpenetrating polymer network (semi-IPN). In a semi-IPN, a linear polymer is entrapped within a crosslinked network. For example, linear poly(N-isopropylmaleamic acid) could be dissolved in a monomer solution which is then polymerized to form a crosslinked network, trapping the linear chains. This approach can be used to improve the swelling kinetics and equilibrium swelling ratio of the hydrogel.

Nanocomposite Hydrogels Utilizing N-Isopropylmaleamic Acid Copolymers

Nanocomposite hydrogels are a class of materials where nanoparticles are dispersed within a hydrogel matrix. This combination generates hybrid materials with the advantageous properties of both components: the stimuli-responsive, high-water-content nature of the hydrogel and the unique optical, magnetic, electrical, or mechanical properties of the nanoparticles.

Copolymers of N-isopropylmaleamic acid are excellent candidates for forming the hydrogel matrix in such composites. The polymer network provides the dual temperature and pH responsiveness, while the incorporated nanoparticles add another dimension of functionality. For example, the incorporation of superparamagnetic iron oxide (Fe₃O₄) nanoparticles into a poly(N-isopropylmaleamic acid)-based hydrogel would create a material that responds not only to temperature and pH but also to an external magnetic field. nih.gov

The functional groups present in N-isopropylmaleamic acid—the carboxylic acid and amide groups—can play a crucial role in the synthesis of these nanocomposites. These groups can coordinate with the surface of the nanoparticles, preventing their aggregation and ensuring a uniform dispersion throughout the hydrogel matrix. This interaction is vital for achieving the desired synergistic properties. The table below outlines potential nanoparticle inclusions and the resulting functionalities.

| Nanoparticle Type | Added Functionality | Potential Application |

| Iron Oxide (Fe₃O₄) | Magnetic field response | Targeted drug delivery, hyperthermia therapy |

| Gold (Au) / Silver (Ag) | Plasmonic properties, antimicrobial | Biosensing, antimicrobial coatings |

| Silica (SiO₂) | Mechanical reinforcement | High-strength scaffolds, structural biomaterials |

| Quantum Dots (e.g., CdSe) | Fluorescence | Bio-imaging, environmental sensing |

Polymeric Systems with Integrated N-Isopropylmaleamic Acid Moieties in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are intimately mixed on a molecular or nanometer scale. These materials are broadly classified into two categories: Class I hybrids involve weak interactions like hydrogen bonds or van der Waals forces between the two phases, while Class II hybrids feature strong, covalent bonds between the organic and inorganic components. nih.gov

The chemical structure of N-isopropylmaleamic acid makes it a highly suitable organic component for creating Class II hybrid materials. The carboxylic acid group can participate in condensation reactions with inorganic precursors, such as tetraethoxysilane (TEOS), during a sol-gel process. mdpi.com In this process, the inorganic precursor undergoes hydrolysis and polycondensation to form an inorganic network (e.g., silica, SiO₂). The carboxylic acid groups on the N-isopropylmaleamic acid polymer can form covalent bonds with this growing inorganic network, creating a truly integrated hybrid structure.

Advanced Characterization Methodologies for N Isopropylmaleamic Acid and Its Polymeric Derivatives

Spectroscopic Analysis for Structural Elucidation and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and confirming the polymerization of N-isopropylmaleamic acid. The FT-IR spectrum of the monomer displays characteristic absorption bands corresponding to its unique chemical structure. Upon polymerization, significant changes in the spectrum are observed, primarily the disappearance of peaks associated with the carbon-carbon double bond, which confirms the conversion of the monomer into a saturated polymer backbone. researchgate.net

Key vibrational bands in the FT-IR spectra of N-isopropylmaleamic acid and its polymer are assigned to specific functional groups. The amide group presents two prominent peaks: the C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band). researchgate.net The carboxylic acid group is identified by its characteristic C=O and O-H stretching vibrations. The isopropyl group shows distinct C-H stretching and bending vibrations.

The polymerization of N-isopropylmaleamic acid is confirmed by the disappearance of the vinyl C=C stretching peak, which is present in the monomer's spectrum. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 | Present in both monomer and polymer. specac.com |

| N-H (Amide) | Stretching | ~3300 | Present in both monomer and polymer. |

| C-H (Isopropyl) | Asymmetric/Symmetric Stretching | 2874 - 2970 | Present in both monomer and polymer. researchgate.net |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Present in both monomer and polymer. researchgate.net |

| C=O (Amide I) | Stretching | 1634 - 1660 | Present in both monomer and polymer. researchgate.net |

| C=C (Vinyl) | Stretching | 1620 - 1640 | Present in monomer, disappears upon polymerization. researchgate.net |

| N-H (Amide II) | Bending | 1540 - 1550 | Present in both monomer and polymer. researchgate.net |

| C-N | Stretching | ~1366 | Present in both monomer and polymer. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-isopropylmaleamic acid and its polymers. Both ¹H NMR and ¹³C NMR provide detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of the N-isopropylmaleamic acid monomer shows distinct signals for each type of proton. The vinyl protons (–CH=CH–) of the maleamic acid structure appear as doublets in the olefinic region. The isopropyl group gives rise to a characteristic septet for the single methine proton (–CH–) and a doublet for the six equivalent methyl protons (–CH₃). researchgate.net The amide proton (–NH–) typically appears as a broad singlet.

Upon polymerization, the most significant change in the ¹H NMR spectrum is the complete disappearance of the sharp signals corresponding to the vinyl protons. researchgate.net Concurrently, new broad signals emerge in the aliphatic region, which are characteristic of the protons on the newly formed saturated polymer backbone. researchgate.net The signals for the isopropyl group remain, although they may broaden in the polymer spectrum due to the restricted molecular motion in the macromolecule.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Observation |

|---|---|---|---|

| -NH (Amide) | Variable (e.g., ~8.2) | Broad Singlet | Present in monomer and polymer; may exchange with D₂O. researchgate.net |

| -CH=CH- (Vinyl) | 6.0 - 6.5 | Doublets | Present in monomer, absent in polymer. |

| -CH- (Isopropyl) | ~3.8 - 4.0 | Septet | Present in both; may broaden in polymer spectrum. researchgate.net |

| -CH-, -CH₂- (Polymer Backbone) | 1.5 - 2.5 | Broad Multiplets | Absent in monomer, present in polymer. researchgate.net |

| -CH₃ (Isopropyl) | ~1.1 - 1.2 | Doublet | Present in both; may broaden in polymer spectrum. researchgate.net |

¹³C NMR spectroscopy provides complementary structural information by mapping the carbon skeleton of the molecule. In the spectrum of the N-isopropylmaleamic acid monomer, distinct resonances are observed for the carbonyl carbons of the amide and carboxylic acid groups, the vinyl carbons of the C=C double bond, and the carbons of the isopropyl group.

The polymerization process is unequivocally confirmed by the disappearance of the two signals in the vinyl region (~130 ppm). researchgate.net These are replaced by new signals corresponding to the sp³-hybridized carbons of the polymer backbone. The chemical shifts of the carbonyl and isopropyl carbons are retained in the polymer, providing evidence that these functional groups remain intact during polymerization. researchgate.net

| Carbon Assignment | Approximate Chemical Shift (ppm) | Observation |

|---|---|---|

| -C=O (Carboxylic Acid) | ~180 | Present in both monomer and polymer. researchgate.net |

| -C=O (Amide) | ~175 | Present in both monomer and polymer. |

| -CH=CH- (Vinyl) | ~130 - 135 | Present in monomer, absent in polymer. researchgate.net |

| -CH- (Isopropyl) | ~41 - 42 | Present in both monomer and polymer. |

| -CH-, -CH₂- (Polymer Backbone) | ~35 - 45 | Absent in monomer, present in polymer. |

| -CH₃ (Isopropyl) | ~22 | Present in both monomer and polymer. |

Thermal Analysis Techniques for Polymer Transitions

Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of polymeric materials. These methods measure changes in the physical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. azom.com It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg). hu-berlin.deazom.com

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. azom.com The Tg is a critical parameter for defining the service temperature range of a polymer. For polymers derived from N-isopropylmaleamic acid, DSC analysis reveals a single glass transition temperature, indicating a homogeneous amorphous polymer. Studies on analogous copolymers, such as those of poly(N-isopropylacrylamide-co-acrylic acid), show that the Tg values are significantly influenced by the copolymer composition and can be quite high, often in the range of 140–159 °C. mdpi.com This suggests that poly(N-isopropylmaleamic acid) would also possess a high glass transition temperature, indicative of a rigid polymer backbone at room temperature. mdpi.com

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(N-isopropylacrylamide) | ~140 °C mdpi.com |

| Poly(acrylic acid) | ~88 °C mdpi.com |

| Poly(N-isopropylacrylamide-co-acrylic acid) Copolymers | 140 - 159 °C mdpi.com |

Morphological Characterization of Polymeric Networks

Scanning Electron Microscopy (SEM) for Hydrogel Pore Structure Analysis

Scanning Electron Microscopy (SEM) is a widely utilized and powerful technique for characterizing the microarchitecture of hydrogel networks. nih.gov It provides high-resolution, three-dimensional images of the material's surface topography, offering detailed visualization of the pore structure at the nanometer to micrometer scale. nih.gov This analysis is fundamental to understanding the relationship between the hydrogel's synthesis conditions, its internal morphology, and its ultimate performance characteristics.

A significant challenge in the SEM analysis of hydrogels is the sample preparation process. Because hydrogels are highly hydrated systems and SEM operates under a high vacuum, samples must be completely dehydrated before imaging. nih.gov This desiccation process can introduce artifacts, potentially altering the native microarchitecture of the hydrogel. nih.gov A common and effective method to minimize these artifacts is freeze-drying (lyophilization). nih.gov In this process, the swollen hydrogel is rapidly frozen, often using liquid nitrogen, to fix its structure. The frozen water is then removed by sublimation under vacuum, preserving the porous network of the polymer. The dried sample is then coated with a thin layer of a conductive material, such as gold or platinum, to prevent charge buildup from the electron beam during imaging.

SEM analysis reveals that the morphology of hydrogel networks is highly dependent on synthesis parameters. For instance, the concentration of the monomer and the cross-linking agent significantly influences the resulting pore structure. Generally, higher polymer concentrations or higher degrees of cross-linking lead to denser networks with smaller average pore sizes. nih.gov This interconnected porous microstructure is critical for applications such as tissue engineering, as it facilitates cell migration and the transport of nutrients and metabolic waste.

The pore size within these polymeric networks can be influenced by environmental factors such as pH and temperature, especially in "smart" or stimuli-responsive hydrogels. For interpenetrating polymer networks (IPNs) composed of pH- and temperature-sensitive polymers, changes in these external conditions can induce significant morphological changes. For example, a decrease in pH or an increase in temperature can cause the hydrogel to shrink, resulting in a significant decrease in pore size within the swollen network. nih.gov

The data obtained from SEM micrographs can be quantified using image analysis software to generate detailed statistics on the hydrogel's morphology. This quantitative data is crucial for establishing structure-property relationships.

Illustrative Data on Hydrogel Morphological Characteristics from SEM Analysis

The following table presents representative data that can be obtained through SEM image analysis of hydrogel networks. Note: This data is illustrative of the type of information generated for analogous polymeric hydrogel systems and is not specific experimental data for N-Isopropylmaleamic acid-based polymers.

| Sample ID | Polymer Concentration (wt%) | Cross-linker Ratio (mol%) | Average Pore Size (μm) | Porosity (%) | Observations |

| Hydrogel A | 10 | 1.0 | 50 ± 15 | 85 | Interconnected, well-defined pore structure. |

| Hydrogel B | 15 | 1.0 | 32 ± 10 | 78 | Denser network with smaller, less uniform pores. |

| Hydrogel C | 10 | 2.0 | 25 ± 8 | 72 | Highly cross-linked, significantly reduced pore size. |

| Hydrogel D | 10 (pH 7) | 1.5 | 45 ± 12 | 82 | Open, porous structure in neutral conditions. |

| Hydrogel E | 10 (pH 4) | 1.5 | 20 ± 7 | 65 | Collapsed pore structure in acidic conditions. |

Theoretical and Computational Chemistry Approaches in N Isopropylmaleamic Acid Research

Quantum Mechanical (QM) Calculations for Molecular Properties and Reaction Pathway Energies

Quantum mechanical calculations, based on solving approximations of the Schrödinger equation, are fundamental tools for elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to compute a molecule's electronic structure, providing insights into its geometry, stability, and reactivity.

For a molecule like N-isopropylmaleamic acid, QM calculations can determine key molecular properties. These include the optimized molecular geometry (bond lengths and angles), the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO, for instance, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, QM methods are crucial for mapping reaction pathways. For N-substituted maleamic acids, a significant reaction is the cyclodehydration to form the corresponding maleimide (B117702) or isomaleimide. researchgate.net Computational studies on similar systems have shown that DFT calculations can model this process, identifying transition states and calculating the activation energies for each step. researchgate.net This allows researchers to predict whether the maleimide or isomaleimide product is kinetically or thermodynamically favored. researchgate.net For example, DFT calculations have been employed to model the polymerization of maleimide derivatives, providing activation energy and reaction enthalpy values.

Below is a table representing the type of data that QM calculations would yield for N-isopropylmaleamic acid.

| Property Calculated | Significance |

| Optimized Bond Lengths (Å) | Determines the stable three-dimensional structure of the molecule. |

| Optimized Bond Angles (°) | Defines the molecular geometry and steric relationships between atoms. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges (e) | Provides an estimate of the partial charge on each atom, useful for understanding electrostatic interactions. |

Molecular Dynamics (MD) Simulations for Polymer Chain Conformation and Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, making it ideal for investigating the dynamics of polymer chains in solution.

For polymers derived from N-isopropylmaleamic acid, MD simulations can reveal critical information about their conformation and interactions with solvent molecules. A closely related and extensively studied analogue is poly(N-isopropylacrylamide) (PNIPAM), which also features a thermoresponsive N-isopropyl group. nih.gov MD simulations of PNIPAM have provided deep insights into its Lower Critical Solution Temperature (LCST) behavior, where the polymer undergoes a reversible coil-to-globule transition upon heating. researchgate.net

The following table summarizes typical analyses performed using MD simulations to characterize a polymer like poly(N-isopropylmaleamic acid) in an aqueous solution.

| Simulation Output/Analysis | Description and Significance |

| Radius of Gyration (Rg) | A measure of the polymer chain's overall size. A decrease in Rg indicates a collapse from a coil to a more compact globule state. |

| Radial Distribution Functions (RDF) | Describes the probability of finding an atom (e.g., a water oxygen) at a certain distance from another atom (e.g., a polymer amide group), detailing the local solvent structure. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the polymer and solvent, and within the polymer itself, revealing the role of these interactions in solubility. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the polymer exposed to the solvent. A decrease in SASA is associated with chain collapse and dehydration. |

Development and Application of Phenomenological Theories for Polymer Networks and Phase Transitions

Phenomenological theories provide a macroscopic description of a system's behavior without explicitly modeling every atomistic detail. In polymer science, these theories are essential for understanding and predicting the thermodynamic properties of polymer solutions and networks, such as swelling, phase separation, and phase transitions. aip.orgaip.orgexlibrisgroup.com

A cornerstone of polymer solution thermodynamics is the Flory-Huggins theory. fiveable.meethz.chelte.hu This model uses a lattice-based approach to calculate the Gibbs free energy of mixing a polymer and a solvent. ethz.chwikipedia.org It introduces the crucial Flory-Huggins interaction parameter (χ), which quantifies the enthalpy of interaction between polymer segments and solvent molecules. mit.edu The value of χ determines whether the polymer and solvent will favorably mix or phase-separate. wikipedia.org This theory successfully explains why polymers have lower entropy of mixing compared to small molecules and predicts the conditions for phase separation. ethz.ch

For cross-linked polymer networks, such as hydrogels, the Flory-Rehner theory extends the Flory-Huggins model by incorporating the elastic free energy of the polymer network. arxiv.org This allows the theory to describe the equilibrium swelling behavior of a gel immersed in a solvent. The model predicts that a gel will swell to a point where the osmotic pressure driving solvent into the network is balanced by the elastic restoring force of the stretched polymer chains. arxiv.org

These theories could be directly applied to predict the behavior of hypothetical polymer networks based on N-isopropylmaleamic acid. By estimating the χ parameter for the polymer-solvent system, the Flory-Huggins theory could predict its solubility across different temperatures and solvent conditions. The Flory-Rehner model could then be used to predict the swelling ratio of a hydrogel made from this polymer, providing a theoretical basis for designing materials with specific responsive properties.

Computational Modeling of Structure-Property Relationships in N-Isopropylmaleamic Acid-Based Polymers

A primary goal in materials science is to establish clear relationships between a molecule's chemical structure and the macroscopic properties of the resulting material. Computational modeling provides powerful tools for building these structure-property relationships, enabling the in silico design of polymers with desired characteristics.

One prominent method is the Quantitative Structure-Property Relationship (QSPR) approach. j-octa.combohrium.com QSPR is a statistical method that correlates the chemical structure of a molecule with a specific physical or chemical property. nih.govresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, from the two- or three-dimensional structure of the polymer's repeating unit (in this case, N-isopropylmaleamic acid). acs.org These descriptors can encode topological, geometric, electronic, or constitutional information. A mathematical model is then developed using techniques like multiple linear regression or machine learning to create an equation that predicts a property of interest (e.g., glass transition temperature, refractive index, solubility parameter) from these descriptors. researchgate.netacs.org

For N-isopropylmaleamic acid-based polymers, a QSPR model could be developed to predict key material properties. By generating a database of polymers with systematic variations in their structure (e.g., different N-substituents, copolymer compositions) and their corresponding properties (either from experiment or higher-level computation), a predictive model can be trained. This approach accelerates materials discovery by allowing researchers to screen vast numbers of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing.

The table below illustrates the concept of a QSPR model for a polymer based on N-isopropylmaleamic acid.

| Molecular Descriptor Category | Example Descriptors from Monomer Structure | Target Property to Predict |

| Topological | Wiener index, Kier & Hall connectivity indices | Solubility parameter, Glass transition temperature (Tg) |

| Constitutional | Molecular weight, Atom counts (N, O) | Density, Molar volume |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Permeability, Diffusion coefficients |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Refractive index, Dielectric constant |

Future Research Directions and Translational Opportunities for N Isopropylmaleamic Acid in Materials Science

Development of Next-Generation Polymeric Architectures with Tunable Responsiveness

A primary research focus should be the synthesis of novel homopolymers and copolymers of N-isopropylmaleamic acid to create polymeric architectures with precisely tunable responsiveness. The inherent thermo- and pH-sensitivity of this monomer provides a foundational platform for fine-tuning material properties. By copolymerizing N-isopropylmaleamic acid with other functional monomers, researchers can modulate the lower critical solution temperature (LCST) and the pKa of the resulting polymer, allowing for customized responses to specific environmental triggers.

Future work could explore the creation of random and block copolymers where the ratio of N-isopropylmaleamic acid is systematically varied. This would allow for the development of materials that exhibit sharp or broad phase transitions depending on the desired application. For instance, incorporating hydrophilic or hydrophobic co-monomers could respectively increase or decrease the LCST of the final polymer. nih.gov This approach enables the design of materials that are responsive to physiologically relevant pH and temperature ranges.

Table 1: Conceptual Framework for Tuning Polymer Properties via Copolymerization

| Co-monomer Type | Effect on N-isopropylmaleamic Acid Polymer | Potential Application |

| Hydrophilic (e.g., Acrylamide) | Increases LCST, potentially broadening the pH response range. | Biomedical hydrogels stable at body temperature but responsive to acidic disease microenvironments. |

| Hydrophobic (e.g., Styrene) | Decreases LCST, enhances hydrophobic interactions above the transition temperature. | Surfaces for cell sheet engineering where cell detachment is triggered by a small temperature drop. |

| Anionic (e.g., Acrylic Acid) | Modulates pH-responsiveness and introduces potential for ionic crosslinking. | pH-triggered drug delivery systems with enhanced payload capacity. |

| Cationic (e.g., DEAEMA) | Creates polyampholyte character, leading to complex pH- and salt-dependent behaviors. | Flocculants for water treatment or components for self-assembling complexes. |

Exploration of Advanced Polymerization Techniques for Enhanced Control Over Molecular Weight and Dispersity

To fully realize the potential of N-isopropylmaleamic acid-based materials, it is imperative to move beyond conventional free-radical polymerization and explore advanced, controlled polymerization techniques. Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer unprecedented control over polymer molecular weight, dispersity (Đ), and architecture. nsf.gov

The application of these techniques would enable the synthesis of well-defined homopolymers, block copolymers, and star polymers of N-isopropylmaleamic acid with low dispersity (Đ ≈ 1.1). nih.gov Precise control over these parameters is critical because they significantly influence the macroscopic properties and performance of the resulting materials, including the sharpness of the stimuli-responsive transition and the mechanical strength of hydrogels. nih.govresearchgate.net Future research should focus on optimizing RAFT or ATRP conditions for this specific monomer, paving the way for the creation of highly uniform and predictable smart materials. rsc.org

Table 2: Comparison of Polymerization Techniques for N-Isopropylmaleamic Acid

| Polymerization Technique | Control over MW/Đ | Architectural Control | Key Advantages for N-isopropylmaleamic Acid |

| Free-Radical Polymerization | Poor | Limited | Simple, scalable for initial exploratory studies. |

| RAFT Polymerization | Excellent | High (Block, Star, Graft) | Tolerant to a wide range of functional groups, including the carboxylic acid and amide of the monomer. nsf.gov |

| ATRP | Excellent | High (Block, Star, Graft) | Produces well-defined polymers with high chain-end fidelity for subsequent modifications. |

Integration of N-Isopropylmaleamic Acid into Multi-Stimuli Responsive and Adaptive Polymer Systems

The dual-responsive nature of N-isopropylmaleamic acid makes it an exceptional candidate for integration into multi-stimuli responsive systems. nih.gov Research should be directed at designing terpolymers or block copolymers where N-isopropylmaleamic acid provides pH and temperature sensitivity, while other monomers introduce responsiveness to additional stimuli such as light, redox potential, or specific biomolecules. nih.gov

For example, a block copolymer could be synthesized containing a poly(N-isopropylmaleamic acid) block and another block that is sensitive to light. Such a material could exhibit a hierarchical response: a change in temperature might induce self-assembly into micelles, while subsequent exposure to a specific wavelength of light could trigger the release of an encapsulated payload from the micellar core. nih.govnih.gov These adaptive systems, capable of responding to multiple, orthogonal signals, are highly sought after for applications in targeted drug delivery, diagnostics, and self-healing materials.

Table 3: Design Concepts for Multi-Stimuli Responsive Systems

| System Architecture | Stimuli | Mechanism of Action | Potential Application |

| Terpolymer (N-isopropylmaleamic acid / Spiropyran-acrylate / Acrylamide) | Temperature, pH, Light | Temperature and pH control polymer solubility and conformation; light isomerizes spiropyran, changing polarity. | Smart optical sensors or rewritable surfaces. |

| Block Copolymer (PNIMA-block-P(disulfide-methacrylate)) | Temperature, pH, Redox | PNIMA block responds to temp/pH; disulfide block is cleaved in a reducing environment (e.g., intracellular). | Targeted intracellular drug delivery with triggered release. nih.gov |

| Polymer-Grafted Nanoparticle (Gold NP + grafted PNIMA) | Temperature, pH, Light (Plasmonic) | PNIMA shell collapses/swells with temp/pH; light absorption by gold NP generates localized heat, triggering the PNIMA shell. | Remotely triggered release systems for theranostics. |

Fundamental Investigations into the Mechanism of Stimuli-Responsive Behavior at the Molecular Level